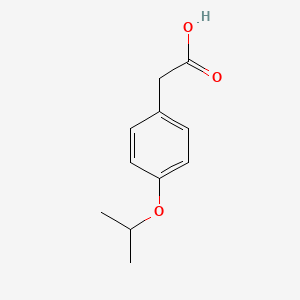![molecular formula C8H11N3O3S B1331462 Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]- CAS No. 129513-93-5](/img/structure/B1331462.png)
Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide derivatives have been extensively studied due to their potent inhibitory activity against human carbonic anhydrases (hCAs), which are enzymes involved in various physiological and pathological processes. These compounds have shown promise as therapeutic agents for conditions such as cancer, glaucoma, and epilepsy due to their ability to selectively inhibit specific isoforms of hCAs .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to enhance their activity and selectivity. For instance, ureido-substituted benzenesulfonamides have been prepared with different substitution patterns on the urea moiety, leading to compounds with excellent inhibition profiles . Triazole moieties have been incorporated to confer additional flexibility and potency . Direct N-alkylation strategies have been employed to synthesize amino-(N-alkyl)benzenesulfonamides, demonstrating the ability to differentiate between various amino groups . Moreover, novel synthetic routes have been developed, such as microwave irradiation, to efficiently produce 4-(2-substituted hydrazinyl)benzenesulfonamides . The synthesis of N^4-substituted 4-(2-aminoethyl)benzenesulfonamides has also been reported, yielding compounds with significant inhibitory activity against both cytosolic and tumor-associated hCAs .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives has been characterized using various techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography. For example, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was elucidated, revealing its crystallization in the monoclinic space group and the presence of specific bond lengths and angles . Crystallographic studies have also been conducted to understand the binding modes of these inhibitors with hCA isozymes, providing insights into their selectivity and potency .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by the nature of their substituents. The introduction of triazinyl moieties, for instance, has led to the development of ureido benzenesulfonamides with potent hCA IX inhibitory activity . The reactivity of these compounds with various nucleophiles has been explored to produce a range of derivatives with different inhibitory profiles .
Physical and Chemical Properties Analysis
Benzenesulfonamide derivatives exhibit a range of physical and chemical properties that contribute to their biological activity. Theoretical and experimental investigations have provided data on their structural and spectroscopic properties, including vibrational frequencies, NMR chemical shifts, and absorption wavelengths . Computational studies, such as density functional theory (DFT) calculations, have been used to predict these properties and compare them with experimental data . The physical properties, such as intraocular pressure lowering activity, have also been evaluated in animal models, demonstrating the potential therapeutic applications of these compounds .
Scientific Research Applications
Herbicide Mobility in Soil
- Application : Benzenesulfonamide derivatives, such as DPX-A7881 and chlorsulfuron, have been studied for their mobility in soil. These compounds are used as herbicides, and their mobility depends on factors like soil pH and organic matter content. DPX-A7881 is less mobile due to its reduced water solubility compared to chlorsulfuron (Beckie & McKercher, 1990).
Photochemical Decomposition
- Application : The photochemical behavior of sulfamethoxazole (a benzenesulfonamide derivative) in acidic aqueous solution has been explored. This research is significant for understanding the environmental fate of such compounds (Zhou & Moore, 1994).
Anti-inflammatory Applications
- Application : Amino derivatives of benzenesulfonamide have been synthesized and evaluated for their anti-inflammatory properties. These derivatives, when bound to the carboxyl group of mefenamic acid, showed significant reduction in paw edema in rats, suggesting potential applications in anti-inflammatory treatments (Mahdi, 2017).
Antimetastatic Activity in Breast Cancer
- Application : Ureido-substituted benzenesulfonamides have shown promising results in inhibiting carbonic anhydrases, particularly hCAs IX and XII, which are associated with tumor cells. These compounds demonstrated significant antimetastatic activity in breast cancer models (Pacchiano et al., 2011).
Photodynamic Therapy for Cancer Treatment
- Application : New derivatives of benzenesulfonamide were synthesized for use in photodynamic therapy (PDT), a treatment for cancer. The compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, important factors for effective PDT (Pişkin et al., 2020).
Antimicrobial Activity
- Application : Novel derivatives of benzenesulfonamide have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant effectiveness against various Gram-positive and Gram-negative bacteria and fungi (Ghorab et al., 2017).
Mechanism of Action
Future Directions
The future directions in the research and application of Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]- could involve further exploration of its potential as an inhibitor of carbonic anhydrase IX for the development of novel antiproliferative agents . Additionally, more studies could be conducted to fully understand its chemical properties and reactions. As always, any future work should be conducted following ethical guidelines and safety protocols.
properties
IUPAC Name |
1-methyl-3-(4-sulfamoylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-10-8(12)11-6-2-4-7(5-3-6)15(9,13)14/h2-5H,1H3,(H2,9,13,14)(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNRTLYSXSQFBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299844 |
Source


|
| Record name | MLS000738227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]- | |
CAS RN |
129513-93-5 |
Source


|
| Record name | MLS000738227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

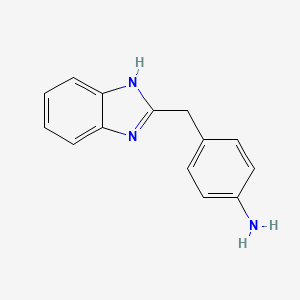

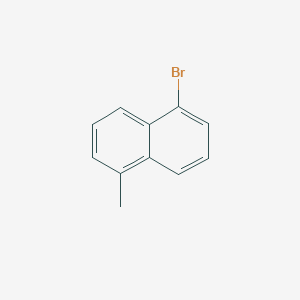
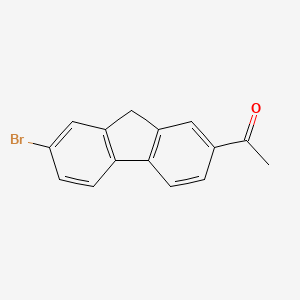
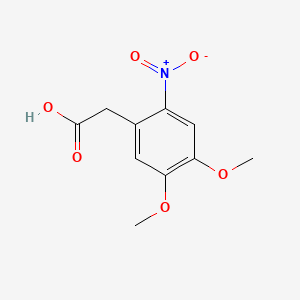

![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)
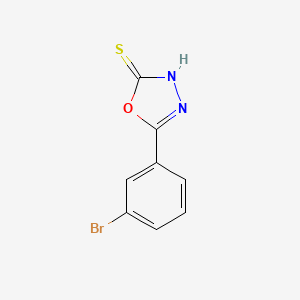

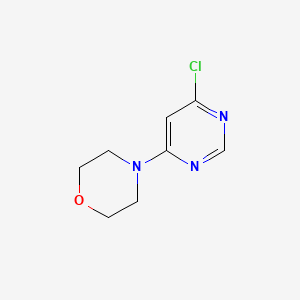
![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)
